molecular formula C16H17N3O2 B15020569 N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B15020569
M. Wt: 283.32 g/mol
InChI Key: LBSFQLMOPJKPOQ-VCHYOVAHSA-N
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Description

N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydrazide group, a hydroxyphenyl group, and a methylphenyl group. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, resulting in the formation of the desired hydrazone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazides or hydrazones.

Scientific Research Applications

N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)17-11-16(21)19-18-10-13-6-8-14(20)9-7-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

LBSFQLMOPJKPOQ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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